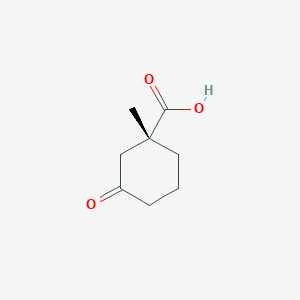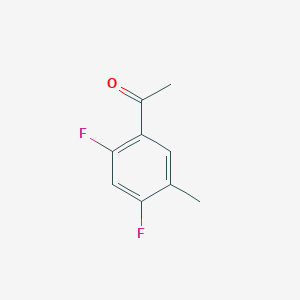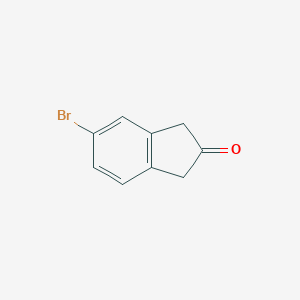
5-methoxy-2-(trifluoromethyl)-1H-indole
Übersicht
Beschreibung
5-Methoxy-2-(trifluoromethyl)-1H-indole is a chemical compound with the molecular formula C9H7F3O2 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7F3O2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been studied. For instance, the Suzuki–Miyaura coupling reaction is a common method for creating carbon–carbon bonds, and it involves the use of organoboron reagents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity : A derivative of this compound, 5‐Methoxy‐2‐(N‐acetylaminoethyl)indole, was synthesized and found to have significant in vitro antioxidant and cytoprotective potency, potentially comparable to or better than melatonin. This research suggests its potential use in neuroprotective pharmacological investigations (Spadoni et al., 2006).
Potential Treatment for Alzheimer's Disease : A study focused on a novel series of 3-(piperazinylmethyl) indole derivatives, including a compound closely related to 5-methoxy-2-(trifluoromethyl)-1H-indole. One derivative, SUVN-502, showed high affinity for the human 5-HT6 receptor and selectivity over other target sites, indicating its potential for treating cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Catalytic Self-Addition of Indoles : In a study, 5-methoxyindole and its derivatives were used in a reaction catalyzed by indium trichloride to produce indolylindoline derivatives. This research contributes to synthetic chemistry, particularly in the synthesis of complex indole structures (Pal et al., 2005).
Inhibitors of the AAA ATPase p97 : A study explored the structure-activity relationship of trifluoromethyl and pentafluorosulfanyl indole inhibitors, including a derivative of this compound. These compounds showed varying inhibitory activities against the AAA ATPase p97, an important target in cancer therapy (Alverez et al., 2015).
Indole-Benzimidazole Derivatives Synthesis : Research on the synthesis of novel indole-benzimidazole derivatives utilized this compound. These compounds have potential applications in medicinal chemistry (Wang et al., 2016).
Photophysics of 5-Methoxyindole : A study on the photophysics of 5-methoxyindole, a related compound, provided insights into the behavior of indoles in different solvents, contributing to the understanding of exciplex formation and fluorescence properties (Hershberger & Lumry, 1976).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methoxy-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-7-2-3-8-6(4-7)5-9(14-8)10(11,12)13/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPWUJSUMVAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571680 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174734-34-0 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)




![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)




![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)


